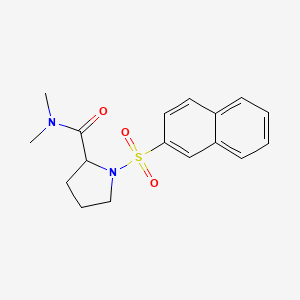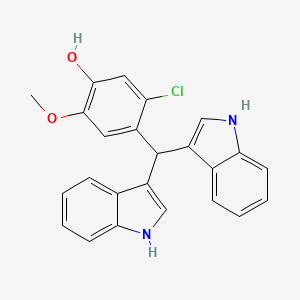![molecular formula C18H28N2O6 B4074494 1-[4-(2-methoxy-4-methylphenoxy)butyl]piperazine oxalate](/img/structure/B4074494.png)
1-[4-(2-methoxy-4-methylphenoxy)butyl]piperazine oxalate
Übersicht
Beschreibung
1-[4-(2-methoxy-4-methylphenoxy)butyl]piperazine oxalate, also known as MPBP, is a chemical compound that belongs to the class of piperazine derivatives. MPBP is a psychoactive substance that is used in scientific research for studying its mechanism of action and effects on the human body.
Wirkmechanismus
1-[4-(2-methoxy-4-methylphenoxy)butyl]piperazine oxalate acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of serotonin neurotransmission in the brain. It also has affinity for other serotonin receptors, such as 5-HT2C, 5-HT6, and 5-HT7. This compound is believed to modulate the activity of these receptors, leading to changes in the release of neurotransmitters and the activity of neural circuits involved in mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to induce changes in the activity of brain regions involved in mood and cognition, such as the prefrontal cortex, hippocampus, and amygdala. It has also been shown to alter the release of neurotransmitters, such as serotonin, dopamine, and norepinephrine, in these brain regions. This compound has been reported to induce hallucinogenic effects, such as altered perception, thought, and emotion, in human subjects.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(2-methoxy-4-methylphenoxy)butyl]piperazine oxalate is a useful tool for investigating the role of serotonin receptors in the brain and their involvement in the regulation of mood, cognition, and behavior. It has been used in a variety of studies on the pharmacology of hallucinogens and the development of new drugs for treating psychiatric disorders. However, the use of this compound in human subjects is limited by its psychoactive effects and potential for abuse. In addition, the mechanism of action of this compound is complex and not fully understood, which makes it difficult to interpret its effects on the brain and behavior.
Zukünftige Richtungen
Future research on 1-[4-(2-methoxy-4-methylphenoxy)butyl]piperazine oxalate should focus on elucidating its mechanism of action and the neural circuits involved in its effects on mood, cognition, and behavior. This could involve the use of advanced imaging techniques, such as functional magnetic resonance imaging (fMRI), to study changes in brain activity in response to this compound. In addition, further research is needed to determine the potential therapeutic applications of this compound and its derivatives for treating psychiatric disorders, such as depression, anxiety, and addiction. Finally, the development of new and more selective compounds that target specific serotonin receptors could lead to the discovery of novel treatments for these disorders.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-methoxy-4-methylphenoxy)butyl]piperazine oxalate is used in scientific research for studying its effects on the central nervous system. It is used as a tool for investigating the role of serotonin receptors in the brain and their involvement in the regulation of mood, cognition, and behavior. This compound is also used in studies on the pharmacology of hallucinogens and the development of new drugs for treating psychiatric disorders.
Eigenschaften
IUPAC Name |
1-[4-(2-methoxy-4-methylphenoxy)butyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.C2H2O4/c1-14-5-6-15(16(13-14)19-2)20-12-4-3-9-18-10-7-17-8-11-18;3-1(4)2(5)6/h5-6,13,17H,3-4,7-12H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMZMDYZHFRQDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2CCNCC2)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(4-iodophenoxy)butyl]azepane oxalate](/img/structure/B4074433.png)
![1-[2-(4-isopropoxyphenoxy)ethyl]azepane oxalate](/img/structure/B4074445.png)
![N-[1-(3-fluorobenzyl)-4-methyl-1H-pyrazol-5-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B4074455.png)
![2-[4-(2,4-dimethylphenoxy)butyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4074461.png)
![1-[2-(4-biphenylyloxy)ethyl]piperazine oxalate](/img/structure/B4074471.png)
![N-dibenzo[b,d]furan-3-yl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4074477.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B4074483.png)
![1-[2-(4-chlorophenoxy)ethyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4074487.png)
![2-({2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}thio)benzonitrile](/img/structure/B4074489.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-2-methyl-1-indolinecarboxamide](/img/structure/B4074501.png)
![N-(2,4-dimethoxyphenyl)-5-nitro-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}benzamide](/img/structure/B4074506.png)
![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074508.png)